molecular formula C18H26N2O6S B7712306 Ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate

Ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B7712306
M. Wt: 398.5 g/mol
InChI Key: GPFXOEJWHRVDJQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate is a complex organic compound that belongs to the class of sulfonylpiperidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an acetamido group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

    Acetamidation: The acetamido group is added via an acylation reaction using acetic anhydride or acetyl chloride.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.

    Piperidine Ring Formation: The piperidine ring is constructed through a cyclization reaction, often involving a nucleophilic substitution mechanism.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxyphenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The sulfonyl group is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the piperidine ring and ethoxyphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate can be compared with other sulfonylpiperidine derivatives, such as:

    Ethyl 1-(3-acetamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 1-(3-acetamido-4-propoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a propoxy group instead of an ethoxy group.

    Ethyl 1-(3-acetamido-4-butoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a butoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-4-25-17-7-6-15(12-16(17)19-13(3)21)27(23,24)20-10-8-14(9-11-20)18(22)26-5-2/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFXOEJWHRVDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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